molecular formula C17H34OSn B14702616 2-(Tributylstannyl)cyclopentan-1-one CAS No. 17851-96-6

2-(Tributylstannyl)cyclopentan-1-one

Cat. No.: B14702616
CAS No.: 17851-96-6
M. Wt: 373.2 g/mol
InChI Key: RGJIXWLAMJYQBU-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)cyclopentan-1-one is an organotin compound with the molecular formula C17H34OSn. This compound is characterized by the presence of a cyclopentanone ring substituted with a tributylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tributylstannyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the stannylated product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tributylstannyl)cyclopentan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.

    Reduction Reactions: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: The major products are the substituted cyclopentanone derivatives.

    Oxidation Reactions: The major products are tin oxides and oxidized cyclopentanone derivatives.

    Reduction Reactions: The major products are cyclopentanol derivatives.

Scientific Research Applications

2-(Tributylstannyl)cyclopentan-1-one has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: It serves as a catalyst in various organic reactions, including polymerization and coupling reactions.

    Material Science: It is used in the preparation of organotin-based materials with unique properties.

    Biological Studies: Organotin compounds, including this compound, are studied for their potential biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(Tributylstannyl)cyclopentan-1-one involves its interaction with various molecular targets. The tributylstannyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound can also generate reactive oxygen species, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tributylstannyl)thiophene
  • 2,5-Bis(tributylstannyl)thiophene
  • trans-1,2-Bis(tributylstannyl)ethene

Uniqueness

2-(Tributylstannyl)cyclopentan-1-one is unique due to the presence of the cyclopentanone ring, which imparts distinct chemical reactivity compared to other organotin compounds. The combination of the stannyl group and the cyclopentanone ring makes it a versatile reagent in organic synthesis and catalysis.

Properties

CAS No.

17851-96-6

Molecular Formula

C17H34OSn

Molecular Weight

373.2 g/mol

IUPAC Name

2-tributylstannylcyclopentan-1-one

InChI

InChI=1S/C5H7O.3C4H9.Sn/c6-5-3-1-2-4-5;3*1-3-4-2;/h3H,1-2,4H2;3*1,3-4H2,2H3;

InChI Key

RGJIXWLAMJYQBU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCC1=O

Origin of Product

United States

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